![molecular formula C15H19FN4O3S2 B2914665 N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1170006-43-5](/img/structure/B2914665.png)
N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C15H19FN4O3S2 and its molecular weight is 386.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to its death . The compound also exhibits anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of the cell wall of Mycobacterium tuberculosis by inhibiting the enzyme DprE1 . It also impacts the inflammatory response pathway by inhibiting the COX-1 and COX-2 enzymes .
Pharmacokinetics
The compound’s inhibitory concentrations against its targets suggest that it may have good bioavailability .
Result of Action
The compound’s action results in the death of Mycobacterium tuberculosis due to the disruption of its cell wall synthesis . It also reduces inflammation by inhibiting the COX-1 and COX-2 enzymes .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . The inhibition of COX enzymes by this compound results in anti-inflammatory effects, making it a potential candidate for anti-inflammatory drug development . Additionally, this compound interacts with various proteins through hydrogen bonding and hydrophobic interactions, further influencing its biochemical activity.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving inflammatory responses . By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby modulating inflammatory signaling pathways. Furthermore, this compound affects gene expression by altering the transcription of genes involved in inflammation and cellular metabolism . These changes in gene expression can lead to reduced inflammation and improved cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and proteins. This compound binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . The inhibition of COX enzymes is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site . Additionally, this compound may influence other molecular targets, such as transcription factors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects and improved cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound exhibits potent anti-inflammatory effects without significant adverse effects . At higher dosages, toxic effects may be observed, including gastrointestinal irritation and potential hepatotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body . This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate the elimination of the compound from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to target tissues . Additionally, binding proteins in the bloodstream may influence the compound’s bioavailability and distribution, affecting its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory signaling pathways . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, influencing its biochemical activity and therapeutic potential .
Properties
IUPAC Name |
N-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3S2/c1-18(25(2,22)23)10-14(21)19-5-7-20(8-6-19)15-17-12-4-3-11(16)9-13(12)24-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYYKNDEHBNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-chlorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)
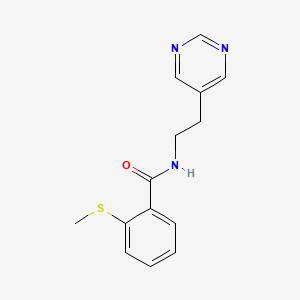
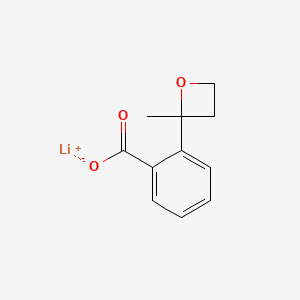
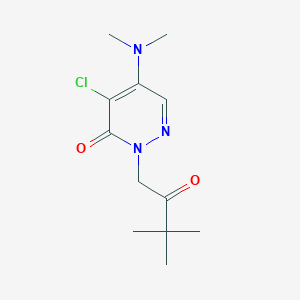
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2914590.png)
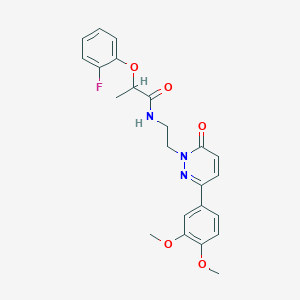
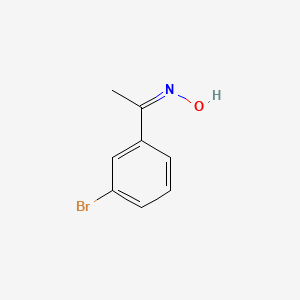
![2'-amino-1-[(2-chlorophenyl)methyl]-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carbonitrile](/img/structure/B2914594.png)
![5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2914595.png)
![3-tert-butyl-1-heptyl-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2914597.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2914598.png)
![2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2914599.png)
![Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate](/img/structure/B2914600.png)
![ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2914601.png)
